Methyl 2,2,3,3-tetrachloropropanoate

Description

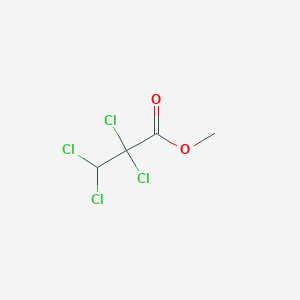

Methyl 2,2,3,3-tetrachloropropanoate is a chlorinated ester derivative of propanoic acid, characterized by four chlorine atoms substituted at the 2 and 3 positions of the propane backbone. The ester functional group suggests reactivity patterns typical of carboxylic acid esters, such as hydrolysis under acidic or basic conditions. The high degree of chlorination likely confers stability, lipophilicity, and resistance to biodegradation, which are critical for industrial applications or environmental persistence .

Properties

CAS No. |

20618-05-7 |

|---|---|

Molecular Formula |

C4H4Cl4O2 |

Molecular Weight |

225.9 g/mol |

IUPAC Name |

methyl 2,2,3,3-tetrachloropropanoate |

InChI |

InChI=1S/C4H4Cl4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 |

InChI Key |

UQYYMXYJSOOLLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetrachloropropanoate can be synthesized through the esterification of 2,2,3,3-tetrachloropropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of propanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetrachloropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2,2,3,3-tetrachloropropanoic acid and methanol.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Less chlorinated propanoate derivatives.

Hydrolysis: 2,2,3,3-tetrachloropropanoic acid and methanol.

Scientific Research Applications

Methyl 2,2,3,3-tetrachloropropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce tetrachloropropanoate moieties into molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetrachloropropanoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a source of the tetrachloropropanoate group, which can participate in nucleophilic substitution or reduction reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Methyl 3-Chloro-2,2,3,3-Tetrafluoropropionate (CAS 127589-63-3)

Structural Differences :

- Substituents : Replaces three chlorine atoms with fluorine at positions 2 and 3.

- Molecular Formula: C₄H₃ClF₄O₂ vs. C₃H₂Cl₄O₂ (hypothetical formula for Methyl 2,2,3,3-tetrachloropropanoate).

- Molecular Weight : 194.51 g/mol vs. ~228.85 g/mol (estimated for the tetrachloro derivative).

Functional Implications :

- Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance and alter polarity compared to chlorine.

- Fluorinated analogs often exhibit lower boiling points and higher chemical stability but similar lipophilicity.

- Toxicity profiles may differ due to metabolic resistance of C-F bonds versus hydrolyzable C-Cl bonds .

1,2,3-Trichloropropane (CAS 96-18-4)

Structural Differences :

- A simpler chlorinated hydrocarbon lacking the ester group.

- Molecular Formula: C₃H₅Cl₃ vs. C₃H₂Cl₄O₂.

Functional Implications :

- 1,2,3-Trichloropropane is a known environmental contaminant with high mobility in soil and water due to its lower molecular weight and absence of polar functional groups.

- In contrast, the ester group in this compound may direct metabolism toward hydrolysis, yielding chlorinated propanolic acid and methanol .

Tetrachlorotetrafluoropropane (CAS 677-68-9)

Structural Differences :

- A chlorofluorocarbon (CFC) with alternating chlorine and fluorine atoms.

- Molecular Formula: C₃Cl₄F₄ vs. C₃H₂Cl₄O₂.

Functional Implications :

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

Structural Differences :

- Features a tetrahydrofurfuryl alkoxy group instead of chlorinated propane.

- Molecular Formula: C₈H₁₂O₃ vs. C₃H₂Cl₄O₂.

Functional Implications :

- Both compounds are esters, but the acrylate group in tetrahydrofurfuryl acrylate introduces polymerizability, making it useful in resins and adhesives.

Key Research Findings and Gaps

- Toxicity Data: Limited toxicological information exists for this compound. Evidence from 1,2,3-Trichloropropane suggests chlorinated alkanes/esters may pose significant health risks, but ester-specific metabolism could mitigate or redirect toxicity .

- Environmental Fate : Chlorinated esters are less volatile than hydrocarbons or CFCs but may persist in aquatic systems due to resistance to biodegradation .

- Synthetic Applications : The compound’s stability and reactivity could make it valuable as an intermediate in agrochemical or pharmaceutical synthesis, though industrial use may require rigorous ecotoxicological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.